molecular formula C8H8O2 B138436 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) CAS No. 130352-45-3

2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI)

Cat. No. B138436
M. Wt: 136.15 g/mol
InChI Key: HLAOHPUHYZHKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), also known as EDDMCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclobutenones and has a unique structure that makes it an attractive target for chemical synthesis and biological investigations.

Mechanism Of Action

The mechanism of action of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) involves the inhibition of the Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to downregulate the expression of Akt and mTOR, leading to the inhibition of cell cycle progression and induction of apoptosis.

Biochemical And Physiological Effects

2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This effect is particularly relevant in cancer research, as angiogenesis is critical for tumor growth and metastasis. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has also been shown to have anti-inflammatory effects, which may have therapeutic implications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One major advantage of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) is its high potency and selectivity towards cancer cells, which makes it an attractive candidate for drug development. However, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has some limitations in lab experiments, including its low solubility in water and its instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.

Future Directions

There are several future directions for research on 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), including the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, there is a need for further studies on the pharmacokinetics and toxicology of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), which will be critical for its development as a drug candidate. Furthermore, the development of novel synthesis methods for 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) and its derivatives will enable the exploration of its chemical and biological properties.

Synthesis Methods

The synthesis of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) can be achieved through several methods, including the reaction of 2-cyclobuten-1-one with ethynylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-cyclobuten-1-one with copper acetylide, followed by hydrolysis and oxidation. These methods have been optimized to yield high purity and high yield of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI).

Scientific Research Applications

2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have demonstrated that 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.

properties

CAS RN

130352-45-3

Product Name

2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI)

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

4-ethynyl-4-hydroxy-2,3-dimethylcyclobut-2-en-1-one

InChI

InChI=1S/C8H8O2/c1-4-8(10)6(3)5(2)7(8)9/h1,10H,2-3H3

InChI Key

HLAOHPUHYZHKIU-UHFFFAOYSA-N

SMILES

CC1=C(C(C1=O)(C#C)O)C

Canonical SMILES

CC1=C(C(C1=O)(C#C)O)C

synonyms

2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.